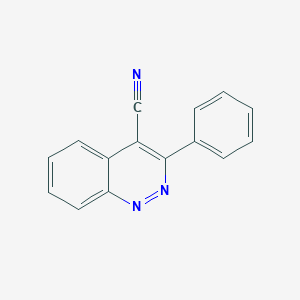

3-Phenylcinnoline-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylcinnoline-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3/c16-10-13-12-8-4-5-9-14(12)17-18-15(13)11-6-2-1-3-7-11/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJTYCBLEXSORL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=N2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446488 | |

| Record name | 4-Cinnolinecarbonitrile, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200062-46-0 | |

| Record name | 4-Cinnolinecarbonitrile, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthetic Analysis and Strategic Approaches for 3 Phenylcinnoline 4 Carbonitrile

Key Disconnection Approaches for the Cinnoline (B1195905) Framework Bearing Phenyl and Carbonitrile Substituents

The retrosynthetic analysis of 3-Phenylcinnoline-4-carbonitrile can be approached by considering several key bond disconnections within the cinnoline core and at the points of substituent attachment. The most logical disconnections are those that lead to readily available or easily synthesizable precursors.

A primary disconnection strategy targets the bonds formed during the cyclization step that creates the bicyclic cinnoline ring system. The cinnoline ring is a benzopyridazine, and its synthesis often involves the formation of the N1-N2 bond and the C4-C4a bond. researchgate.net

One of the most common and versatile methods for constructing the cinnoline nucleus is through the cyclization of appropriately substituted arylhydrazones. This approach allows for the introduction of various substituents at different positions of the cinnoline ring. researchgate.net Following this logic, a key disconnection of this compound is the C4-C4a and N1-N2 bonds, which points to a substituted o-aminoaryl precursor.

Another powerful disconnection approach involves a functional group interconversion (FGI) followed by a disconnection. lkouniv.ac.inrnlkwc.ac.in For instance, the carbonitrile group at C4 can be retrosynthetically derived from an amino group, which in turn can be part of a more classical cinnoline synthesis.

Below is a table summarizing the primary disconnection strategies for this compound:

| Disconnection Strategy | Key Bonds Broken | Precursor Type | Forward Reaction |

| Strategy 1: Arylhydrazone Cyclization | C4-C4a, N1-N2 | Substituted o-aminobenzonitrile and a phenylcarbonyl compound | Diazotization followed by intramolecular cyclization (e.g., Richter or Borsche synthesis) |

| Strategy 2: C-N Bond Formation | N1-N2 | o-Halobenzonitrile derivative and phenylhydrazine | Nucleophilic aromatic substitution followed by cyclization |

| Strategy 3: C-C Bond Formation | C3-C4 | 3-Halocinnoline and a cyanide source | Nucleophilic substitution |

| Strategy 4: Functional Group Interconversion | C4-CN | 4-Aminocinnoline derivative | Sandmeyer reaction |

These disconnection approaches represent the initial steps in devising a synthesis. The choice among them is often guided by the availability of starting materials and the anticipated influence of the substituents on the key chemical transformations.

Influence of Substituent Electronic and Steric Properties on Retrosynthetic Pathway Selection

The electronic and steric properties of the phenyl group at C3 and the carbonitrile group at C4 exert a significant influence on the feasibility and outcome of the chosen synthetic route. These effects can either facilitate or hinder the desired bond-forming reactions.

The carbonitrile group is a strong electron-withdrawing group. Its presence on the aromatic ring significantly affects the nucleophilicity and electrophilicity of the adjacent atoms. In the context of an arylhydrazone cyclization (Strategy 1), the electron-withdrawing nature of the nitrile can deactivate the aromatic ring towards electrophilic attack, which is a key step in many cinnoline syntheses. researchgate.net For instance, in the Richter synthesis, which involves the cyclization of an o-alkynylarenediazonium salt, electron-withdrawing groups can influence the rate and success of the cyclization. wikipedia.org

The phenyl group at the C3 position introduces considerable steric bulk. This steric hindrance can play a crucial role in the cyclization step, potentially disfavoring certain transition states and leading to lower yields or the formation of undesired side products. For example, in a cyclization reaction where the phenyl group is already present on a precursor, its bulk might impede the close approach required for ring closure.

The interplay of these electronic and steric factors is summarized in the table below:

| Substituent | Property | Influence on Retrosynthesis |

| 4-Carbonitrile | Strong Electron-Withdrawing | Deactivates the benzene (B151609) ring towards electrophilic attack, potentially hindering cyclization. Can facilitate nucleophilic aromatic substitution on the cinnoline ring. |

| 3-Phenyl | Steric Bulk | Can hinder the approach of reagents and impede intramolecular cyclization due to steric repulsion. |

The substituent on the benzene ring of the cinnoline precursor has a strong effect on the course of cyclization. For instance, electron-donating groups tend to accelerate electrophilic substitution reactions, which are often the rate-determining step in these cyclizations. researchgate.net Conversely, the electron-withdrawing carbonitrile group in the target molecule would be expected to slow down such a cyclization.

Therefore, a successful synthetic strategy for this compound must carefully consider these substituent effects. A plausible approach might involve introducing the carbonitrile group at a later stage of the synthesis via a functional group interconversion from a more accommodating group, such as an amino or a carboxyl group, to circumvent its deactivating effect during the crucial cyclization step. nih.gov Alternatively, a reaction pathway that is less sensitive to electronic demands, or one that even benefits from the presence of an electron-withdrawing group, would be advantageous.

Reaction Chemistry and Chemical Transformations of 3 Phenylcinnoline 4 Carbonitrile

Reactivity Profile of the Cinnoline (B1195905) Core and Peripheral Substituents

The cinnoline ring system, being an isostere of quinoline and isoquinoline, is characterized by a π-deficient pyridazine (B1198779) ring fused to a benzene (B151609) ring. github.iorsc.org This inherent electron deficiency, amplified by the -C≡N group at position 4, renders the heterocyclic part of the molecule susceptible to nucleophilic attack while deactivating the entire fused ring system towards electrophilic substitution.

The cinnoline nucleus is generally resistant to electrophilic aromatic substitution (EAS) due to the deactivating effect of the two nitrogen atoms in the pyridazine ring. These atoms withdraw electron density from the carbocyclic ring, making it less nucleophilic and thus less reactive towards electrophiles. github.ioresearchgate.net Any electrophilic attack is expected to occur exclusively on the benzene portion of the ring system. nih.gov

In the case of 3-phenylcinnoline-4-carbonitrile, the deactivation is further intensified by the powerful electron-withdrawing nature of the 4-carbonitrile group. Standard electrophilic reactions, such as nitration or halogenation, would require harsh conditions. Under such conditions, the reaction would likely proceed on the C-3 phenyl ring, which is less deactivated than the cinnoline core. The substitution pattern on the phenyl ring would be governed by standard ortho-, para-directing effects, though the attachment to the electron-poor cinnoline system would reduce its reactivity compared to unsubstituted benzene. Electrophilic substitution on the benzo part of the cinnoline ring would likely be directed to the 5- and 8-positions, away from the deactivating influence of the pyridazine ring.

| Reaction Type | Typical Reagents | Predicted Outcome on this compound |

| Nitration | HNO₃ / H₂SO₄ | Substitution on the C-3 phenyl ring or positions 5/8 of the cinnoline core under forcing conditions. |

| Halogenation | Br₂ / FeBr₃ | Substitution on the C-3 phenyl ring or positions 5/8 of the cinnoline core under forcing conditions. |

| Sulfonation | Fuming H₂SO₄ | Substitution on the C-3 phenyl ring or positions 5/8 of the cinnoline core under forcing conditions. |

The electron-deficient character of the pyridazine ring makes the C-4 position of the cinnoline nucleus highly susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of the electron-withdrawing carbonitrile group. If a suitable leaving group, such as a halogen, is present at the C-4 position, nucleophilic aromatic substitution (SNAr) occurs readily.

Studies on the closely related 4-chlorocinnoline-3-carbonitrile (B3351515) demonstrate this high reactivity. This analog undergoes facile substitution reactions with a variety of nucleophiles. nih.gov These reactions provide a strong model for the potential transformations of a halogenated precursor to this compound.

Key transformations include:

Reaction with Hydrazines: Treatment with hydrazine (B178648) or substituted hydrazines leads to the formation of fused pyrazolo[4,3-c]cinnoline systems. nih.gov

Reaction with Sulfur Nucleophiles: Reaction with thiourea can yield a thione derivative, while treatment with reagents like methyl thioglycolate results in fused thieno[3,2-c]cinnoline structures. nih.gov

Reaction with Carbanions: Active methylene (B1212753) compounds, such as malononitrile, can displace the C-4 halogen to form new carbon-carbon bonds. nih.gov

The nitrile group itself can also be a site for nucleophilic addition. Strong nucleophiles like Grignard reagents or organolithium compounds could potentially attack the electrophilic carbon of the nitrile, leading to imines after initial addition, which can be subsequently hydrolyzed to ketones.

| Nucleophile | Reagent Example | Product Type (from 4-halo precursor) | Reference |

| Hydrazine | H₂NNH₂ | 2,3-Dihydro-3-imino-1H-pyrazolo[4,3-c]cinnoline | nih.gov |

| Thiourea | H₂NCSNH₂ | 1,4-Dihydro-4-thioxocinnoline-3-carbonitrile | nih.gov |

| Thiolate | Methyl thioglycolate | Methyl 2,3-dihydro-3-iminothieno[3,2-c]cinnoline-2-carboxylate | nih.gov |

| Carbanion | Malononitrile | 3-Cyanocinnolin-4-ylmalononitrile | nih.gov |

Both the cinnoline ring and the nitrile group are susceptible to reduction under various conditions.

Reduction of the Cinnoline Ring: The pyridazine portion of the cinnoline ring can be selectively reduced. Catalytic hydrogenation, a common method for reducing N-heterocycles like quinoline, is expected to reduce the N=N and C=N bonds. nih.govdntb.gov.ua This typically yields 1,2,3,4-tetrahydrocinnoline derivatives. The specific catalyst (e.g., Pd/C, PtO₂, Raney Nickel) and conditions (pressure, temperature) would influence the extent of reduction. For instance, catalytic hydrogenation of 4-chlorocinnoline-3-carbonitrile in the presence of a base results in a reductive dimerization to form 4,4′-bicinnolyl-3,3′-dicarbonitrile. nih.gov

Reduction of the Nitrile Group: The carbonitrile group can be reduced to a primary amine (aminomethyl group). Common reagents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using Raney Nickel), or sodium borohydride in the presence of a cobalt catalyst. This conversion provides a valuable synthetic handle for further derivatization.

| Functional Group | Reagent/Condition | Expected Product |

| Cinnoline Ring (Pyridazine part) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 3-Phenyl-1,2,3,4-tetrahydrocinnoline-4-carbonitrile |

| Nitrile Group | LiAlH₄ | 4-(Aminomethyl)-3-phenylcinnoline |

| Nitrile Group | H₂ / Raney Ni | 4-(Aminomethyl)-3-phenylcinnoline |

| Both Ring and Nitrile | Strong reducing agent / Harsh conditions | 4-(Aminomethyl)-3-phenyl-1,2,3,4-tetrahydrocinnoline |

The nitrogen atoms of the cinnoline ring are susceptible to oxidation, typically forming N-oxides. The reaction of various cinnoline derivatives with reagents like hydrogen peroxide in acetic acid has been shown to yield N-oxides. rsc.org Depending on the reaction conditions and the substitution pattern on the cinnoline ring, oxidation can occur at either the N-1 or N-2 position, or at both to form a 1,2-dioxide.

For this compound, oxidation would likely produce a mixture of This compound 1-oxide and This compound 2-oxide . The electronic effects of the substituents at the C-3 and C-4 positions would influence the relative reactivity of the two nitrogen atoms. The N-1 position is generally more sterically accessible, but the N-2 nitrogen is adjacent to the C-3 phenyl group, which may influence its electronic properties. For example, 4-methyl-3-nitrocinnoline preferentially forms the 1-oxide, whereas the isomeric 4-carboxy-3-nitrocinnoline gives the 2-oxide, highlighting the subtle influence of substituents. rsc.org

Derivatization Strategies and Functional Group Interconversions

The reactivity profile of this compound allows for a range of derivatization strategies aimed at modifying the core structure for various applications.

Functionalization can be targeted at several positions, primarily C-4, the nitrile group, and the C-3 phenyl ring.

Functionalization at C-4: As established, the C-4 position is highly activated towards nucleophilic substitution. Conversion of a 4-hydroxycinnoline precursor to a 4-chlorocinnoline derivative provides a key intermediate. This intermediate can be reacted with a wide array of nitrogen, sulfur, oxygen, and carbon nucleophiles to introduce diverse functional groups and build more complex heterocyclic systems. nih.gov For example, reaction with various amines would yield a library of 4-aminocinnoline derivatives.

Interconversion of the Nitrile Group: The 4-carbonitrile group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to the corresponding 3-phenylcinnoline-4-carboxamide or further to 3-phenylcinnoline-4-carboxylic acid . The carboxylic acid can then participate in standard transformations, such as esterification or conversion to an acid chloride, opening pathways to a multitude of other derivatives.

Functionalization of the Phenyl Ring: The phenyl group at C-3 can undergo electrophilic aromatic substitution as previously discussed, allowing for the introduction of substituents such as nitro, halo, or alkyl groups, thereby modifying the steric and electronic properties of the molecule.

Transformations of the Carbonitrile Moiety (e.g., to amides, carboxylic acids, or amines)

The carbonitrile group at the 4-position of the cinnoline ring is a key functional handle that can be converted into several other important chemical groups, including amides, carboxylic acids, and amines. These transformations open avenues for creating new derivatives with potentially altered biological or material properties.

Hydrolysis to Amides and Carboxylic Acids: The carbon-nitrogen triple bond of the nitrile is susceptible to hydrolysis under both acidic and alkaline conditions. libretexts.orgbritannica.com Partial hydrolysis yields the corresponding amide, 3-phenylcinnoline-4-carboxamide, while complete hydrolysis leads to the formation of 3-phenylcinnoline-4-carboxylic acid.

Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid such as hydrochloric acid or sulfuric acid in an aqueous solution. libretexts.org The reaction proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack by water. An amide is formed as an intermediate, which can sometimes be isolated by carefully controlling the reaction conditions. britannica.com Prolonged heating in the presence of acid will further hydrolyze the amide to the carboxylic acid and an ammonium salt. libretexts.org

Alkaline hydrolysis is achieved by heating the nitrile with a base like sodium hydroxide. libretexts.org This process initially produces the salt of the carboxylic acid (e.g., sodium 3-phenylcinnoline-4-carboxylate) and ammonia gas. libretexts.org To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.org

| Transformation | Reagents & Conditions | Product |

| Partial Hydrolysis | Concentrated H₂SO₄, controlled temperature | 3-Phenylcinnoline-4-carboxamide |

| Full Acid Hydrolysis | Dilute HCl or H₂SO₄, heat under reflux | 3-Phenylcinnoline-4-carboxylic acid |

| Alkaline Hydrolysis | 1. NaOH(aq), heat under reflux2. HCl(aq) | 3-Phenylcinnoline-4-carboxylic acid |

Reduction to Amines: The carbonitrile group can be reduced to a primary amine, yielding (3-phenylcinnolin-4-yl)methanamine. This transformation is typically accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this conversion, where the hydride nucleophile attacks the electrophilic carbon of the nitrile. britannica.comlibretexts.org The reaction is usually carried out in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting intermediate and liberate the primary amine. libretexts.org

Another method for nitrile reduction is catalytic hydrogenation. This involves reacting the nitrile with hydrogen gas (H₂) in the presence of a transition metal catalyst, such as palladium, platinum, or nickel. britannica.com This method is often considered "greener" but may require high pressures and temperatures.

| Transformation | Reagents & Conditions | Product |

| Chemical Reduction | 1. LiAlH₄ in dry ether or THF2. H₂O workup | (3-Phenylcinnolin-4-yl)methanamine |

| Catalytic Hydrogenation | H₂, Raney Nickel or Pd/C catalyst, high pressure | (3-Phenylcinnolin-4-yl)methanamine |

Modifications of the Phenyl Substituent via Cross-Coupling or Other Reactions

The phenyl group at the 3-position of the cinnoline core offers a site for further molecular elaboration, primarily through cross-coupling reactions. To enable these reactions, the phenyl ring must first be functionalized with a suitable group, typically a halide (e.g., bromine or iodine), which can then participate in palladium-catalyzed cross-coupling chemistry.

Suzuki-Miyaura Cross-Coupling: Once a halogenated derivative, such as 3-(4-bromophenyl)cinnoline-4-carbonitrile, is prepared, it can undergo Suzuki-Miyaura cross-coupling. This reaction involves coupling the aryl halide with an organoboron compound, such as a phenylboronic acid, in the presence of a palladium catalyst and a base. researchgate.net This powerful C-C bond-forming reaction allows for the introduction of a wide array of aryl or heteroaryl substituents onto the phenyl ring, creating bi-aryl structures. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. nih.gov

Other Cross-Coupling Reactions: Beyond the Suzuki reaction, other palladium-catalyzed cross-coupling methods can be envisioned for modifying the phenyl substituent. The Sonogashira coupling, for instance, would allow for the introduction of alkyne groups by reacting a halogenated precursor with a terminal alkyne. Similarly, Heck coupling could be employed to append alkene moieties. These reactions significantly expand the structural diversity achievable from the this compound scaffold.

| Reaction Type | Typical Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl halide, Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂, Base (e.g., Na₂CO₃) | Bi-aryl derivative |

| Sonogashira | Aryl halide, Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Aryl-alkyne derivative |

| Heck | Aryl halide, Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Aryl-alkene derivative |

Cycloaddition Reactions Involving this compound or its Precursors

The cinnoline ring system, being an electron-deficient diazine, can participate in cycloaddition reactions, particularly inverse-electron-demand Diels-Alder reactions. mdpi.com In these reactions, the electron-poor cinnoline acts as the diene, reacting with an electron-rich dienophile.

The [4+2] cycloaddition would involve the N1=N2-C3=C4 portion of the cinnoline ring reacting with an electron-rich alkene or alkyne. This would lead to the formation of a bridged bicyclic intermediate, which would likely undergo subsequent rearrangement or elimination, such as the extrusion of dinitrogen (N₂), to yield a new aromatic or heteroaromatic system. The presence of the electron-withdrawing carbonitrile group at the C4 position would further lower the energy of the LUMO of the diazadiene system, potentially accelerating the reaction. mdpi.com

Additionally, the nitrile group itself can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. organicchemistrydata.orgnih.gov For example, reaction with a nitrile oxide, generated in situ, could lead to the formation of a five-membered oxadiazole ring fused or appended to the cinnoline scaffold. Similarly, reaction with an azide could yield a tetrazole ring. These cycloadditions provide a powerful method for constructing new heterocyclic rings attached to the core structure.

| Cycloaddition Type | Reactants | Intermediate/Product |

| Inverse-Electron-Demand Diels-Alder | Cinnoline (diene) + Electron-rich alkene (dienophile) | Bicyclic adduct, followed by N₂ extrusion to form a naphthalene derivative |

| 1,3-Dipolar Cycloaddition | Nitrile group + Azide (e.g., NaN₃) | Tetrazole derivative |

| 1,3-Dipolar Cycloaddition | Nitrile group + Nitrile Oxide (R-CNO) | Oxadiazole derivative |

Computational and Theoretical Studies of 3 Phenylcinnoline 4 Carbonitrile

Molecular Modeling of Intermolecular Interactions and Crystal Packing Phenomena:Understanding how molecules of 3-Phenylcinnoline-4-carbonitrile interact with each other is key to predicting its solid-state properties, such as crystal structure and melting point. Molecular modeling can reveal the nature and strength of intermolecular forces like hydrogen bonds, van der Waals forces, and pi-pi stacking interactions that govern the crystal packing.

While the principles of these computational methods are well-established, their specific application to this compound has not been documented in accessible research. The absence of such studies presents a significant knowledge gap and a promising area for future research. A dedicated computational investigation would provide a fundamental understanding of this compound's chemical nature and could guide the design of new cinnoline (B1195905) derivatives with tailored properties for various applications in materials science and medicinal chemistry.

Advanced Applications and Material Science Potential of 3 Phenylcinnoline 4 Carbonitrile and Its Derivatives Non Biological Focus

Utility as Key Synthetic Intermediates in the Construction of Complex Molecules

The inherent reactivity and functional group arrangement of 3-Phenylcinnoline-4-carbonitrile make it a valuable building block in organic synthesis. The cinnoline (B1195905) scaffold itself is a target of considerable interest in chemical research due to its distinctive structural and electronic properties. pnrjournal.com The synthesis of this compound can be achieved through the reaction of a specific hydrazone with tetracyanoethylene (B109619) (TCNE), followed by purification. thieme-connect.de

Table 1: Synthesis of this compound

| Reactants | Reagents & Solvents | Conditions | Outcome |

|---|---|---|---|

| Hydrazone (precursor) | Tetracyanoethylene (TCNE), Acetonitrile (MeCN) | Reflux for 8 hours under an argon atmosphere | Crude product, purified by column chromatography |

Data sourced from a typical procedure for synthesizing this compound. thieme-connect.de

The true synthetic utility of this compound lies in the strategic placement of its phenyl and carbonitrile groups at the 3 and 4 positions of the cinnoline ring. Research on related cinnolines has demonstrated that these positions are crucial for further chemical modification. For instance, 4-halocinnolines can be selectively lithiated at the 3-position, enabling the introduction of various electrophiles to build more complex molecular architectures. thieme-connect.de This suggests that the phenyl group at position 3 and the carbonitrile at position 4 in this compound are not merely passive substituents but are key functional handles for subsequent transformations. The carbonitrile group, in particular, is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, opening pathways to a diverse range of derivative compounds with tailored properties. This wide synthetic potential allows chemists to use this compound as a core structure to construct larger, more intricate molecules for various material applications. thieme-connect.de

Exploration in Catalysis or as Ligands in Organometallic Chemistry

The nitrogen atoms within the cinnoline ring system, along with the nitrogen of the carbonitrile group, present ideal coordination sites for metal ions, suggesting a significant role for this compound and its derivatives as ligands in organometallic chemistry and catalysis. Nitrogen-containing heterocyclic compounds are widely used as ligands to stabilize metal centers and to modulate their catalytic activity. researchgate.net

The ability of nitrile groups and heterocyclic nitrogen atoms to coordinate with metals is well-documented. For example, 3-cyanopyridine, which shares the cyano-heterocycle motif, readily forms complexes with iron(II), acting as a coligand. nih.gov In these structures, the metal cations are coordinated by the nitrogen atoms of the pyridine (B92270) ring and the thiocyanate (B1210189) anions. nih.gov Similarly, the two adjacent nitrogen atoms in the cinnoline core (N1 and N2) and the nitrogen of the C4-nitrile group in this compound can act as a multidentate ligand, binding to a single metal center or bridging multiple metal ions to form coordination polymers.

The reactivity of related functional groups with organometallic reagents also highlights potential pathways for creating novel organometallic species. While highly reactive Grignard reagents may react with both nitriles and other parts of the molecule, less reactive organometallics like Gilman reagents (organocuprates) show more selective reactivity, for instance with acid chlorides and anhydrides but not ketones or esters. youtube.com This tunable reactivity could be exploited to selectively modify the cinnoline structure to create sophisticated ligands. The resulting organometallic complexes could find applications in catalysis, where the electronic properties of the ligand can influence the efficiency and selectivity of a catalytic process, or in the development of magnetic and luminescent materials.

Potential in Advanced Materials Science (e.g., Optical Properties, Electronic Materials)

The extended π-conjugated system of this compound, encompassing the fused benzene (B151609) and pyridazine (B1198779) rings of the cinnoline core, the phenyl substituent, and the carbonitrile group, is the primary source of its potential in advanced materials science. Such π-conjugated organic molecules are the foundation for a wide range of optoelectronic applications. mdpi.com

Derivatives of benzo[c]cinnoline (B3424390), a structural isomer of cinnoline, are recognized as promising building blocks for organic molecular materials used in electronics, often interacting through π-π stacking. mdpi.com The synthesis of this compound itself involves tetracyanoethylene (TCNE), a compound known for its use in creating chromophores with significant third-order nonlinear optical (NLO) properties through reactions with alkynes. thieme-connect.demdpi.com Materials with strong NLO responses are crucial for technologies like optical switching and data processing. mdpi.com

The electronic properties, such as the HOMO-LUMO gap, of related π-conjugated systems like phthalocyanines can be tuned by modifying peripheral substituents and the central metal atom. nih.gov These molecules exhibit strong absorption in the visible and near-infrared regions and can display purely two-photon absorption, a key characteristic for applications in optical limiting and bio-imaging. nih.gov It is plausible that the electronic and optical properties of this compound could be similarly tuned. By introducing electron-donating or electron-withdrawing groups onto the phenyl ring or by elaborating the cinnoline core, the absorption, emission, and nonlinear optical response could be systematically modified to meet the demands of specific applications, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or sensors.

Table 2: Potential Material Science Applications and Key Structural Features

| Application Area | Key Structural Feature | Relevant Property |

|---|---|---|

| Nonlinear Optics | Extended π-conjugation, potential for charge-transfer | High third-order optical nonlinearities |

| Electronic Materials | Planar aromatic core, tunable HOMO-LUMO gap | Charge carrier mobility (for transistors), electroluminescence (for OLEDs) |

| Sensors | Metal-coordinating nitrogen atoms | Changes in optical or electronic properties upon analyte binding |

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the organization of molecules into larger, well-defined structures through non-covalent interactions. The molecular architecture of this compound is highly conducive to self-assembly processes. The large, planar, and aromatic surface of the phenyl-substituted cinnoline core makes it an ideal candidate for forming ordered assemblies driven by π-π stacking interactions.

Studies on related benzo[c]cinnoline systems have shown that they can form intricate supramolecular stacks. mdpi.com These assemblies are stabilized by a combination of N–H···N hydrogen bonds (in their protonated forms), weak C–H···O and C–H···F interactions, and aromatic π-π stacking. mdpi.com For this compound, similar interactions are expected to govern its self-assembly. The nitrogen atoms of the cinnoline ring and the nitrile group can act as hydrogen bond acceptors, while the numerous C-H bonds can act as donors. The dominant driving force, however, would likely be the π-π stacking between the flat cinnoline cores.

Table 3: Non-Covalent Interactions Driving Self-Assembly in Cinnoline-like Systems

| Interaction Type | Description | Potential Role in this compound Assembly |

|---|---|---|

| π-π Stacking | Attraction between the electron clouds of aromatic rings. | Primary force for stacking the planar cinnoline cores into columns or layers. |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (N, O). | The N1, N2, and nitrile nitrogen atoms can act as H-bond acceptors, directing the assembly. |

| C–H···π Interactions | Interaction of a C-H bond with the face of an aromatic ring. | Can provide additional stability and structural definition. |

Data derived from studies on the self-assembly of benzo[c]cinnoline derivatives. mdpi.com

The ability to control the self-assembly of molecules is critical for the bottom-up fabrication of functional nanostructures. By modifying the substituents on the this compound framework, it is possible to program the self-assembly process to yield specific architectures like nanofibers, nanotubes, or thin films. rsc.org These ordered materials could have unique collective properties, distinct from the individual molecules, making them suitable for applications in nanoelectronics, sensing, and as templates for creating other nanomaterials.

Conclusion and Future Research Directions

Synthesis and Reactivity: Summary of Key Achievements and Remaining Challenges

The synthesis of the cinnoline (B1195905) core has been a subject of extensive research, with several classical and modern methods available. researchgate.net For 3-phenylcinnoline-4-carbonitrile specifically, a notable achievement has been its direct, one-step synthesis.

Key Achievements:

A significant synthetic advancement is the reaction of acetophenone methyl(phenyl)hydrazones with tetracyanoethene (TCNE) in acetonitrile, which yields 3-arylcinnoline-4-carbonitriles, including the 3-phenyl derivative. thieme-connect.de This method is of preparative interest, although the exact mechanism of this unusual one-step synthesis requires further elucidation. thieme-connect.de This approach provides direct access to the target molecule with substitution at the 3- and 4-positions.

Another key achievement lies in the functionalization of the cinnoline ring, which can provide precursors for the carbonitrile group. For instance, the synthesis of 1,4-dihydro-4-oxocinnoline-3-carbonitrile from 3-bromo-4(1H)-cinnolinone and its subsequent conversion to 4-chlorocinnoline-3-carbonitrile (B3351515) opens up avenues for nucleophilic substitution reactions. rsc.org While not directly a synthesis of the 3-phenyl derivative, these reactions on the cinnoline-carbonitrile core are crucial for understanding its reactivity.

Interactive Data Table: Synthesis of Cinnoline Carbonitriles

| Starting Materials | Reagents/Conditions | Product | Yield (%) | Reference |

| Acetophenone methyl(phenyl)hydrazone | Tetracyanoethene (TCNE), MeCN | This compound | 30-60% | thieme-connect.de |

| 3-Bromo-4(1H)-cinnolinone | Copper(I) cyanide, pyridine (B92270) | 1,4-Dihydro-4-oxocinnoline-3-carbonitrile | - | rsc.org |

| 1,4-Dihydro-4-oxocinnoline-3-carbonitrile | Phosphoryl chloride | 4-Chlorocinnoline-3-carbonitrile | - | rsc.org |

Remaining Challenges:

Despite these successes, significant challenges remain.

Limited Scope and Generality: The one-step synthesis using TCNE, while effective, may have limitations regarding substrate scope and functional group tolerance for more complex derivatives. thieme-connect.de

Regioselectivity: Classical cinnoline syntheses, such as those starting from diazotization of o-aminoaryl compounds, can sometimes lead to mixtures of isomers, making the regioselective introduction of the phenyl and nitrile groups challenging. researchgate.netijper.org

Harsh Conditions: Some established methods for synthesizing the cinnoline ring or for functional group transformations can require harsh conditions (e.g., use of phosphoryl chloride), which may not be compatible with sensitive functional groups on the phenyl ring. rsc.org

Understanding Reactivity: The reactivity of this compound itself is not well-documented. The interplay between the electron-withdrawing nitrile group and the phenyl substituent on the electronic properties and reactivity of the cinnoline core is an area that requires systematic investigation.

Unexplored Avenues in this compound Chemistry

The unique combination of three distinct functionalities—the cinnoline core, the phenyl ring, and the carbonitrile group—in one molecule opens up numerous unexplored research avenues.

Functionalization of the Phenyl Ring: The phenyl group at the C3 position is ripe for exploration. Introducing various substituents (electron-donating or -withdrawing) onto this ring could modulate the electronic properties of the entire molecule. This could be achieved either by starting with substituted acetophenones in the synthesis or through late-stage functionalization reactions like electrophilic aromatic substitution.

Chemistry of the Nitrile Group: The carbonitrile group is a versatile functional handle. Its hydrolysis could lead to the corresponding carboxylic acid or amide, providing access to a different class of derivatives. Reduction of the nitrile could yield aminomethylcinnolines. Furthermore, the nitrile group can participate in cycloaddition reactions, allowing for the construction of novel fused heterocyclic systems.

Reactions at the Cinnoline Nitrogen Atoms: The reactivity of the nitrogen atoms in the cinnoline ring of this specific molecule is largely unexplored. N-oxidation or N-alkylation could be investigated to produce cinnolinium salts, which may possess unique properties.

Derivatization of the Benzenoid Ring: The benzene (B151609) part of the cinnoline core could be subjected to electrophilic substitution reactions, although the substitution pattern will be influenced by the existing substituents.

Strategic Development of Novel Methodologies for Enhanced Synthetic Efficiency and Selectivity

Transition-Metal Catalysis: Modern cross-coupling reactions offer a powerful tool. For instance, a palladium-catalyzed annulation of 1-(2-iodoaryl)triazenes with internal alkynes has been used to furnish 3,4-disubstituted cinnolines. ntu.edu.sg Adapting such methods could allow for the modular and highly selective synthesis of this compound and its derivatives from simple precursors.

C-H Activation: Direct C-H activation and functionalization of the cinnoline core or the pendant phenyl ring would represent a highly atom-economical approach to new derivatives, avoiding the need for pre-functionalized starting materials. ijper.org

Multi-component Reactions (MCRs): Designing novel MCRs could provide rapid access to complex cinnoline structures in a single step. One-pot reactions involving anilines, aldehydes, and a nitrile source under catalytic conditions could be a promising strategy, similar to what has been developed for related quinoline systems. researchgate.net

Green Chemistry Approaches: The use of sustainable methods, such as microwave-assisted synthesis or employing greener solvents and catalysts, can significantly improve the environmental footprint of the synthetic routes. mdpi.comresearchgate.net Microwave irradiation has been shown to afford high yields of cinnoline derivatives in reduced reaction times. researchgate.net

Interactive Data Table: Potential Modern Synthetic Strategies

| Methodology | Potential Precursors | Advantages |

| Palladium-Catalyzed Annulation | 2-Iodo-aryltriazene, Phenylacetylene derivative | High selectivity, modularity |

| C-H Activation/Annulation | Aryl hydrazones, Alkynes | High atom economy, step efficiency |

| Multi-Component Reactions | Substituted anilines, Benzaldehyde derivatives, Cyanide source | High efficiency, diversity-oriented |

| Microwave-Assisted Synthesis | Various precursors | Reduced reaction times, higher yields |

Emerging Opportunities in Non-Biological Applications of Cinnoline Carbonitriles

While much of the research on cinnolines has been driven by their pharmacological potential, the unique electronic and structural features of this compound suggest opportunities in non-biological fields, particularly in materials science. nih.govresearchgate.net

Organic Electronics: The extended π-system of the cinnoline core, coupled with the electron-withdrawing nature of the nitrile group, makes these compounds interesting candidates for organic electronics. They could be explored as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as n-type semiconductors. The ability to tune their electronic properties by modifying the phenyl ring is a significant advantage. researchgate.net

Luminescent Materials: Many nitrogen-containing heterocyclic compounds exhibit interesting photophysical properties. The potential fluorescence or phosphorescence of this compound and its derivatives could be investigated for applications in chemical sensors, bio-imaging (though this verges on biological), or as emitters in lighting applications.

Coordination Chemistry: The two adjacent nitrogen atoms of the cinnoline ring can act as a bidentate ligand for metal ions. This compound could be used to synthesize novel coordination complexes. These complexes could have interesting catalytic, magnetic, or photophysical properties.

Agrochemicals: Some cinnoline derivatives have found use as agrochemicals. pnrjournal.com The specific substitution pattern of this compound could be explored for potential herbicidal or pesticidal activity.

The chemistry of this compound is still in its early stages. The foundational synthetic methods have been established, but a vast, unexplored chemical space awaits investigation. Future research focusing on novel, efficient, and selective synthetic methodologies will be key to unlocking the full potential of this versatile molecule, not only in medicinal chemistry but also in the exciting field of materials science.

Q & A

Q. What are the optimal synthetic routes for 3-Phenylcinnoline-4-carbonitrile to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves a multi-step approach, starting with condensation reactions between phenylacetylene derivatives and nitrile precursors. Key parameters include:

- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions to introduce the phenyl group .

- Reaction Conditions : Temperature control (80–120°C) and inert atmosphere (N₂/Ar) to prevent side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify aromatic proton environments and nitrile group integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

- Elemental Analysis : Combustion analysis to validate C, H, N content (±0.3% deviation from theoretical values) .

Q. How can researchers address solubility challenges for this compound in biological assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) or ethanol for initial stock solutions, followed by dilution in aqueous buffers .

- Surfactants : Polysorbate-80 (0.01–0.1%) to stabilize colloidal dispersions .

- pH Adjustment : Test solubility in phosphate-buffered saline (pH 7.4) or acetate buffer (pH 5.0) to mimic physiological conditions .

Advanced Research Questions

Q. What mechanistic insights exist for the cyclization step in synthesizing this compound?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to detect intermediate nitrile oxide formation .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map energy barriers for ring closure .

- Isotopic Labeling : Use ¹⁵N-labeled precursors to trace nitrogen incorporation into the cinnoline core .

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at the 4-position to modulate electronic effects .

- Biological Screening : Test derivatives against kinase inhibition panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .

- Crystallography : Co-crystallize active derivatives with target proteins (e.g., PDB: 4LC) to identify binding motifs .

Q. What strategies resolve contradictions in reported pharmacological data for this compound?

- Methodological Answer :

- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and ATP concentrations (1–10 µM) .

- Metabolic Stability Tests : Incubate compounds with liver microsomes (human vs. rodent) to assess species-specific degradation .

- Data Normalization : Express IC₅₀ values relative to positive controls (e.g., staurosporine) to minimize inter-lab variability .

Q. What computational approaches predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Molecular Docking : AutoDock Vina to simulate interactions with transition-metal catalysts (e.g., Pd(0)) .

- Frontier Orbital Analysis : Calculate HOMO/LUMO energies (Gaussian 09) to identify nucleophilic/electrophilic sites .

- Machine Learning : Train models on existing quinoline-carbonitrile reaction datasets to predict regioselectivity .

Q. How does this compound degrade under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks, analyze degradation products via LC-MS .

- Light Sensitivity : Store in amber vials under UV-filtered light; monitor photodegradation using HPLC-DAD .

- Cryopreservation : Long-term stability at -20°C in argon-sealed containers to prevent oxidation .

Notes

- Use IUPAC nomenclature consistently; do not abbreviate chemical names.

- Experimental protocols must include negative controls and triplicate measurements for reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.